

A Comparative Analysis of the Energetic Properties of Diaminoglyoxime and Its Derivatives

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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For researchers, scientists, and professionals in drug development, understanding the energetic properties of foundational molecules and their derivatives is crucial for the advancement of safe and effective new materials. This guide provides a detailed comparison of the energetic properties of **diaminoglyoxime** (DAG) and its key derivatives, 3,4-diaminofurazan (DAF) and 3,3'-diamino-4,4'-azoxyfurazan (DAAF). The information herein is supported by experimental data to offer an objective performance analysis.

Diaminoglyoxime (DAG) serves as a fundamental building block in the synthesis of various nitrogen-rich energetic materials. Its derivatives, particularly those forming furazan and azoxyfurazan ring structures, exhibit a range of energetic characteristics that are of significant interest in the field. This comparison focuses on key performance indicators such as density, thermal stability, detonation velocity, detonation pressure, and sensitivity to impact and friction.

Quantitative Comparison of Energetic Properties

The following table summarizes the key energetic properties of **diaminoglyoxime** and its derivatives based on available experimental data.

| Property | Diaminoglyoxime (DAG) | 3,4-Diaminofurazan (DAF) | 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) |
|----------------------------------|---|--|---|
| Chemical Formula | C ₂ H ₆ N ₄ O ₂ | C ₂ H ₄ N ₄ O | C ₄ H ₄ N ₈ O ₃ |
| Molecular Weight (g/mol) | 118.09[1] | 100.07 | 228.11 |
| Density (g/cm ³) | 1.678 | 1.61[2] | 1.747 |
| Melting/Decomposition Point (°C) | 203.5 (melts), 209-240 (decomposes) | 180 (melts), 240 (decomposes)[2] | 249 (decomposes)[2] |
| Detonation Velocity (km/s) | Data not available | ~8.9 - 9.5 (for derivatives)[3] | 8.0 (for a Kel-F formulation) |
| Detonation Pressure (GPa) | Data not available | ~35.4 - 41.2 (for derivatives)[3] | Data not available |
| Impact Sensitivity | Data not available | Data not available | >320 cm (2.5 kg weight, Type 12) |
| Friction Sensitivity | Data not available | Data not available | >36 kg (BAM) |

Experimental Protocols

The determination of the energetic properties listed above relies on standardized experimental procedures. These protocols are essential for ensuring the reliability and comparability of data across different studies and materials.

Density Measurement

The crystal density of energetic materials is typically determined using X-ray crystallography. This technique provides precise measurements of the unit cell dimensions and the arrangement of atoms within the crystal lattice, from which the density can be accurately calculated. For **diaminoglyoxime**, a crystal density of 1.678 g/cm³ was determined using this method.

Thermal Stability Analysis

Thermal stability is a critical parameter for the safety and handling of energetic materials. It is commonly evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

- **Differential Scanning Calorimetry (DSC):** This method measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and decomposition temperatures. For DAG, DSC analysis shows a melting point of 203.5 °C, followed by a two-step exothermic decomposition between 209-212 °C and 212-240 °C.
- **Thermogravimetric Analysis (TGA):** TGA measures the change in mass of a sample as a function of temperature. This provides information about the decomposition process and the thermal stability of the material.

Detonation Velocity Measurement

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a key performance indicator. It can be measured using various techniques, including:

- **Rate Stick Test:** A common method involves initiating a cylindrical charge of the explosive and measuring the time it takes for the detonation wave to travel between two points at a known distance.
- **Optical Methods:** High-speed cameras can be used to visually track the detonation front.
- **Electrical Methods:** Probes placed along the explosive charge can detect the arrival of the detonation wave, allowing for the calculation of its velocity.

Detonation Pressure Estimation

Detonation pressure is another critical performance parameter. While direct measurement is challenging, it is often calculated from the experimental detonation velocity and density using thermodynamic codes and equations of state, such as the Kamlet-Jacobs equations.

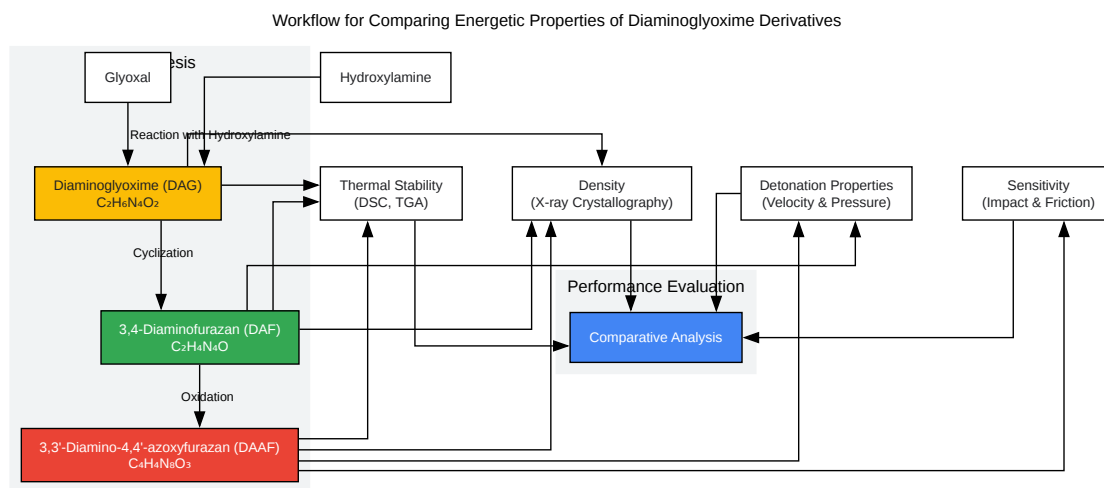
Sensitivity to Impact and Friction

The sensitivity of an energetic material to accidental initiation by mechanical stimuli is a crucial safety consideration. Standardized tests are used to quantify this sensitivity.

- **BAM Fallhammer Test (Impact Sensitivity):** This test determines the impact energy required to cause a reaction in a sample.^{[4][5][6][7]} A series of drop weights are released from varying heights onto the material, and the height at which a reaction (e.g., explosion, decomposition) occurs is recorded. The result is often expressed as the drop height for a 50% probability of initiation (H_{50}). For DAAF, the impact sensitivity is reported as a drop height of greater than 320 cm with a 2.5 kg weight, indicating its low sensitivity.
- **BAM Friction Test (Friction Sensitivity):** This test assesses the sensitivity of a material to frictional stimuli.^{[8][9][10][11][12]} A sample is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The lowest load at which a reaction occurs is determined. DAAF shows no reaction to friction at loads greater than 36 kg, highlighting its insensitivity.

Comparison and Analysis Workflow

The process of comparing the energetic properties of **diaminoglyoxime** and its derivatives follows a logical progression from synthesis to detailed characterization and performance evaluation.



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Caption: Workflow for the comparison of energetic properties.

Conclusion

This comparative guide highlights the energetic properties of **diaminoglyoxime** and its derivatives, 3,4-diaminofurazan and 3,3'-diamino-4,4'-azoxyfurazan. While **diaminoglyoxime** serves as a crucial precursor, its direct energetic performance data, such as detonation velocity and sensitivity, are not as readily available in the literature as those for its more energetically potent derivatives. The cyclization of DAG to form the furazan ring in DAF, and subsequent oxidation to DAAF, leads to compounds with significant energetic potential. In particular, DAAF

exhibits a favorable combination of high density and low sensitivity to mechanical stimuli, making it an attractive component for insensitive high-explosive formulations. Further experimental investigation into the detonation and sensitivity properties of **diaminoglyoxime** itself would provide a more complete understanding of the structure-property relationships within this important class of energetic materials.

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